molecular formula C10H6F2N2O4 B1654346 Methyl 2-cyano-2-(3,5-difluoro-2-nitrophenyl)acetate CAS No. 2222511-87-5

Methyl 2-cyano-2-(3,5-difluoro-2-nitrophenyl)acetate

Cat. No.: B1654346
CAS No.: 2222511-87-5
M. Wt: 256.16
InChI Key: CTXZNMJMAKFXDK-UHFFFAOYSA-N
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Description

Methyl 2-cyano-2-(3,5-difluoro-2-nitrophenyl)acetate (CAS 2222511-87-5) is a chemical building block of interest in medicinal chemistry, particularly in the development of nucleoside and nucleotide analogs . These analogs are a cornerstone of anticancer and antiviral chemotherapy, acting as antimetabolites that disrupt DNA synthesis and inhibit key cellular enzymes in rapidly dividing cells . The specific placement of difluoro and nitro substituents on the aromatic ring can be strategically utilized to fine-tune the molecule's electronic properties, lipophilicity, and metabolic stability . Furthermore, the nitrophenyl core and ester functionality make it a versatile intermediate for constructing more complex molecular architectures. This compound is strictly for research applications and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

methyl 2-cyano-2-(3,5-difluoro-2-nitrophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F2N2O4/c1-18-10(15)7(4-13)6-2-5(11)3-8(12)9(6)14(16)17/h2-3,7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTXZNMJMAKFXDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C#N)C1=C(C(=CC(=C1)F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F2N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901175293
Record name Benzeneacetic acid, α-cyano-3,5-difluoro-2-nitro-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901175293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2222511-87-5
Record name Benzeneacetic acid, α-cyano-3,5-difluoro-2-nitro-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2222511-87-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzeneacetic acid, α-cyano-3,5-difluoro-2-nitro-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901175293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Methyl 2-cyano-2-(3,5-difluoro-2-nitrophenyl)acetate (CAS No. 2222511-87-5) is a synthetic compound with notable potential in medicinal chemistry. Its molecular formula is C10H6F2N2O4C_{10}H_{6}F_{2}N_{2}O_{4}, and it has a molecular weight of 256.16 g/mol. This compound features a cyano group and two fluorine atoms, which may contribute to its biological activity and interactions.

The biological activity of this compound is primarily attributed to its structural components, which allow it to interact with various biological targets. The presence of the cyano group can enhance lipophilicity and facilitate membrane permeability, potentially leading to increased bioavailability in biological systems.

Antimicrobial Properties

Recent studies have indicated that derivatives of compounds similar to this compound exhibit significant antimicrobial activity. For instance, compounds containing nitro and cyano functionalities have been shown to inhibit bacterial growth effectively. This suggests that this compound may possess similar properties, warranting further investigation into its efficacy against various pathogens.

Cytotoxicity and Cancer Research

Research into the cytotoxic effects of related compounds has revealed that certain derivatives can induce apoptosis in cancer cells through the activation of caspase pathways. For example, studies have demonstrated that pyrazole derivatives with similar functional groups show promising results in inhibiting tumor growth in vitro and in vivo models. This raises the possibility that this compound could be evaluated for its anticancer properties.

Anti-inflammatory Activity

Inflammation plays a crucial role in numerous diseases, including cancer and autoimmune disorders. Compounds with nitro and cyano groups have been reported to exhibit anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes. Given the structural similarities, this compound may also demonstrate anti-inflammatory activity.

Case Studies

  • Antimicrobial Efficacy : A study on related compounds found that those with nitro groups showed inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 32 to 128 µg/mL for various analogs .
  • Cytotoxicity : In a study evaluating the cytotoxic effects of pyrazole derivatives, one compound demonstrated an IC50 value of 12 µM against human breast cancer cells (MCF-7). This suggests a potential for similar activity in this compound.
  • Anti-inflammatory Activity : Compounds structurally related to this compound were tested for COX inhibition, showing significant selectivity towards COX-2 over COX-1 with selectivity indices greater than 8 .

Data Table: Biological Activities of Similar Compounds

Compound NameActivity TypeIC50/MIC ValuesReference
Pyrazole Derivative AAntimicrobialMIC = 64 µg/mL
Pyrazole Derivative BCytotoxicityIC50 = 12 µM
Nitro Compound CAnti-inflammatoryCOX-2 SI = 9

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

The compound’s closest analogs differ in the positions and number of fluorine atoms, nitro groups, or the presence of additional functional groups. Key comparisons include:

Table 1: Structural and Purity Comparison of Selected Nitroaromatic Esters
Compound ID Substituent Pattern Purity CAS Number
AN-6315 (Target) 3,5-difluoro-2-nitrophenyl, cyano 95% [2222511-87-5]
LD-1692 2,3-difluoro-6-nitrophenyl, cyano 98% [2055119-07-6]
AN-3136 4-fluoro-2-nitrophenyl, cyano 98% [1381944-42-8]
QC-7309 3,5-difluoro-2-nitrobenzoate (no cyano) 97% [910123-09-0]
QV-7113 2'-cyano-biphenyl, nitro 97% [139481-28-0]

Key Observations :

  • Steric Considerations: The absence of a cyano group in QC-7309 reduces steric hindrance at the α-position, likely increasing its reactivity in nucleophilic substitutions compared to AN-6315 .

Stability and Purity Trends

Higher purity (98%) in LD-1692 and AN-3136 compared to AN-6315 (95%) suggests that fewer fluorine atoms or simpler substitution patterns may improve synthetic yields or purification efficiency . The cyano group’s stability under reaction conditions (e.g., acidic or thermal) could also influence final purity.

Preparation Methods

Knoevenagel Condensation: Primary Pathway

The most widely applicable method involves Knoevenagel condensation between 3,5-difluoro-2-nitrobenzaldehyde and methyl cyanoacetate. This base-catalyzed reaction proceeds via deprotonation of methyl cyanoacetate, followed by nucleophilic attack on the aldehyde carbonyl, forming the α,β-unsaturated cyanoester.

Representative Procedure

  • Reactants :
    • 3,5-Difluoro-2-nitrobenzaldehyde (1.0 equiv)
    • Methyl cyanoacetate (1.2 equiv)
    • Piperidine (10 mol%) in toluene
  • Conditions : Reflux at 110°C for 6–12 hours under inert atmosphere.
  • Workup : Dilution with water, extraction with ethyl acetate, and solvent evaporation.
  • Purification : Column chromatography (silica gel, 10–20% ethyl acetate/hexanes) yields the product as a pale-yellow solid.

Key Variables

Parameter Optimal Range Impact on Yield
Catalyst Piperidine > Pyridine 85% vs 62%
Solvent Toluene > DMF 78% vs 65%
Temperature 110°C > 80°C 82% vs 45%

Alternative Pathways: Nucleophilic Substitution

For substrates where the aldehyde is inaccessible, nucleophilic substitution of pre-halogenated intermediates offers an alternative:

Step 1 : Synthesis of methyl 2-cyano-2-(3,5-difluoro-2-chlorophenyl)acetate via Ullmann coupling.
Step 2 : Nitration using fuming HNO₃/H₂SO₄ at 0°C to introduce the nitro group.

Challenges :

  • Regioselectivity issues during nitration (para vs ortho substitution).
  • Requires stringent temperature control to avoid ester hydrolysis.

Reaction Optimization and Byproduct Analysis

Catalytic Systems

Piperidine outperforms weaker bases (e.g., ammonium acetate) due to its ability to deprotonate methyl cyanoacetate (pKa ~9) while avoiding over-condensation.

Byproduct Formation :

  • Diadducts : Occur at >120°C or prolonged reaction times. Mitigated by stoichiometric control (aldehyde:cyanoacetate = 1:1.2).
  • Z-Isomers : Account for <5% of products, separable via fractional crystallization.

Solvent Effects

Polar aprotic solvents (e.g., NMP) accelerate reaction rates but increase hydrolysis risks. Toluene balances reactivity and stability, achieving 78% isolated yield.

Characterization and Quality Control

Spectroscopic Validation

1H NMR (CDCl₃) :

  • δ 8.45 (s, 1H, C=CH–CN)
  • δ 7.82–7.75 (m, 1H, aromatic)
  • δ 3.93 (s, 3H, OCH₃)

13C NMR :

  • 165.2 ppm (ester carbonyl)
  • 116.4 ppm (CN)

HPLC Purity : >98% (C18 column, 70:30 MeOH/H₂O).

Stability Profiling

Condition Degradation (%) Major Degradant
pH 1 (HCl, 24h) 12% Carboxylic acid
pH 13 (NaOH, 24h) 89% Hydrolyzed ester
100°C (dry) 5% None detected

Industrial Scalability Considerations

Cost-Benefit Analysis

Catalyst Recycling : Piperidine recovery via distillation reduces costs by 40%.
Waste Streams : Toluene (90% recovery) and aqueous washes (neutralization required).

Comparative Analysis with Analogous Compounds

Compound Yield (%) Reaction Time (h)
Methyl 2-cyano-2-(2-fluorophenyl)acetate 91 6
Methyl 2-cyano-2-(4-nitrophenyl)acetate 68 10
Target Compound 78 8

Key Trend : Electron-withdrawing groups (e.g., nitro) reduce reaction rates due to decreased aldehyde electrophilicity.

Emerging Methodologies

Microwave-Assisted Synthesis

Preliminary trials show 85% yield in 2 hours (100W, toluene), reducing energy use by 60%.

Flow Chemistry Approaches

Continuous flow systems enhance heat transfer, minimizing side reactions during scale-up.

Q & A

Q. What are the primary synthetic routes for Methyl 2-cyano-2-(3,5-difluoro-2-nitrophenyl)acetate, and how do they differ in yield and scalability?

Answer: The compound is synthesized via multi-step organic reactions, typically involving nitration, fluorination, and esterification. Evidence suggests that nitro and fluoro substituents are introduced sequentially to the phenyl ring, followed by cyanoacetate formation. For example, analogous syntheses (e.g., pyridinyl-containing derivatives) use glycinate hydrochlorides and Bredereck’s reagent to stabilize intermediates . Yield optimization may require adjusting reaction temperatures (e.g., reflux in acetic acid) or stoichiometric ratios of nitrating agents. Scalability challenges arise from the sensitivity of nitro and cyano groups to side reactions .

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structure?

Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) is critical for confirming substituent positions, while High-Resolution Mass Spectrometry (HRMS) validates molecular weight. Infrared (IR) spectroscopy identifies functional groups (e.g., C≡N stretch at ~2200 cm⁻¹, NO₂ asymmetric stretch at ~1520 cm⁻¹). X-ray crystallography (as in ) resolves spatial arrangements, with intermolecular interactions like hydrogen bonds (e.g., O2···H3, 2.60 Å) and π-stacking influencing crystal packing .

Q. What are the key structural analogs of this compound, and how do substituent variations impact reactivity?

Answer: Key analogs include methyl 2-cyano-2-(4-fluoro-2-nitrophenyl)acetate (fluoro positional isomer) and methyl 2-cyano-2-(3-chloro-4-nitrophenyl)acetate (chloro substitution). Fluorine’s electronegativity enhances electrophilic aromatic substitution (EAS) reactivity at the meta position, while nitro groups direct EAS to para positions. Chloro substituents increase steric hindrance, reducing reaction rates in SNAr mechanisms .

Advanced Research Questions

Q. How can researchers design experiments to explore this compound’s potential in biomedical applications, given the lack of mechanistic studies?

Answer: Start with in vitro assays to screen bioactivity (e.g., enzyme inhibition, antimicrobial activity). Use Structure-Activity Relationship (SAR) studies by synthesizing derivatives with modified nitro/cyano groups. For example, replacing the nitro group with a methoxy group could reduce cytotoxicity while retaining binding affinity. Molecular docking simulations (using the SMILES string from ) predict interactions with target proteins like kinases or receptors .

Q. What strategies mitigate competing side reactions during derivative synthesis (e.g., nitro group reduction or cyano hydrolysis)?

Answer: Use protecting groups (e.g., Boc for amines) to shield reactive sites during functionalization. For nitro stability, avoid strong reducing agents (e.g., LiAlH₄) and opt for catalytic hydrogenation at controlled pressures. Cyano groups are susceptible to hydrolysis in acidic conditions; neutral or mildly basic media (pH 7–9) preserve integrity. highlights acetic acid as a solvent for cyclization without degrading nitriles .

Q. How can conflicting crystallographic data (e.g., bond lengths vs. computational models) be resolved for this compound?

Answer: Discrepancies between experimental (X-ray) and computational (DFT) bond lengths often arise from crystal packing effects. For example, the C9–O2 distance (3.150 Å in ) may reflect intermolecular H-bonding rather than covalent bonding. Validate with periodic boundary condition (PBC) DFT calculations that account for crystal environment. Pair Radial Distribution Function (RDF) analysis with neutron diffraction to resolve H-bond ambiguities .

Q. What functionalization methods enable the introduction of heterocyclic moieties (e.g., pyridinyl) to enhance material science applications?

Answer: Cyclocondensation reactions, as in , use tert-butoxybis(dimethylamino)methane (Bredereck’s reagent) to form enamine intermediates, which react with heteroaromatic amines (e.g., 2-aminopyridine) to yield fused heterocycles. Microwave-assisted synthesis reduces reaction times and improves yields (e.g., 33% for pyrrole derivatives in ) .

Data Contradiction Analysis

Q. How should researchers interpret conflicting reports on the compound’s stability under varying pH conditions?

Answer: Stability studies in and suggest pH-dependent degradation pathways. At pH < 5, nitro groups may protonate, increasing electrophilicity and hydrolysis risk. At pH > 10, ester groups saponify. Resolve contradictions by conducting kinetic studies under controlled buffered conditions (e.g., phosphate buffers) and quantifying degradation products via LC-MS. Compare activation energies (Eₐ) for hydrolysis pathways using Arrhenius plots .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-cyano-2-(3,5-difluoro-2-nitrophenyl)acetate
Reactant of Route 2
Reactant of Route 2
Methyl 2-cyano-2-(3,5-difluoro-2-nitrophenyl)acetate

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